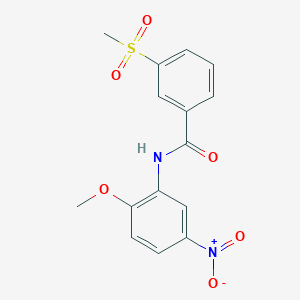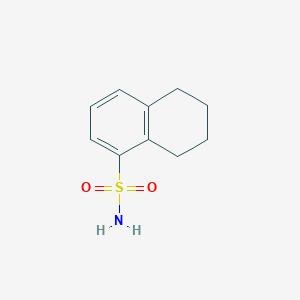
5,6,7,8-Tetrahydronaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is a chemical compound that belongs to the class of naphthalenesulfonamides . It has a molecular weight of 211.28 .
Synthesis Analysis
The synthesis of new tetrahydronaphthalene-sulfonamide derivatives has been reported in the literature . These derivatives were derived from a new synthetic route of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride .Molecular Structure Analysis
The IUPAC name of this compound is 5,6,7,8-tetrahydro-1-naphthalenesulfonamide . The InChI code is 1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,11,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 211.28 .Scientific Research Applications
Antimicrobial Agents
5,6,7,8-Tetrahydronaphthalene-1-sulfonamide derivatives have been synthesized as potent antimicrobial agents. These derivatives were found to have significant inhibitory activities against various Gram-positive and Gram-negative bacterial strains and Candida Albicans. Notably, some of these compounds demonstrated marked safety towards human normal cells, highlighting their potential in antimicrobial applications (Mohamed et al., 2021).
Retinoid X Receptor (RXR) Agonists
Compounds including sulfonic acid analogues of 5,6,7,8-tetrahydronaphthalene have been investigated for their role as selective retinoid X receptor (RXR) agonists. These studies are particularly relevant in the context of treating conditions like cutaneous T-cell lymphoma (CTCL). Some analogues were found to possess similar or even enhanced therapeutic potential compared to existing treatments, with several demonstrating selective RXR activation and minimal cross-signaling (Heck et al., 2016).
Carbonic Anhydrase Inhibitors
Various sulfonamide derivatives of 5,6,7,8-tetrahydronaphthalene have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed significant inhibitory activities, indicating their potential in medical applications where carbonic anhydrase inhibition is beneficial (Akbaba et al., 2014).
Green Chemistry Applications
In the context of green chemistry, derivatives of 5,6,7,8-tetrahydronaphthalene have been synthesized using environmentally friendly methods. These compounds have been explored for their potential in creating multi-substituted benzenes, indicating their applicability in sustainable chemical processes (Damera & Pagadala, 2023).
Herbicidal Activity
Some derivatives of this compound have been synthesized and tested for their herbicidal activity. The results from these studies offer insights into the stereochemical structure-activity relationship, contributing to the development of more effective herbicides (Hosokawa et al., 2001).
Geothermal Tracers
Polyaromatic sulfonates, including derivatives of 5,6,7,8-tetrahydronaphthalene, have been explored as tracers in geothermal reservoirs. These compounds have been tested for their thermal decay kinetics in hydrothermal environments, indicating their potential utility in geothermal energy applications (Rose et al., 2001).
Tumor Inhibitory and Antioxidant Activities
Derivatives of 5,6,7,8-tetrahydronaphthalene have been synthesized and evaluated for their tumor inhibitory and antioxidant activities. Some of these derivatives showed promising results in inhibiting liver cancer cells, offering potential pathways for cancer treatment (Hamdy et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZJJSJRQYWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87473-78-7 |
Source


|
| Record name | 5,6,7,8-tetrahydronaphthalene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
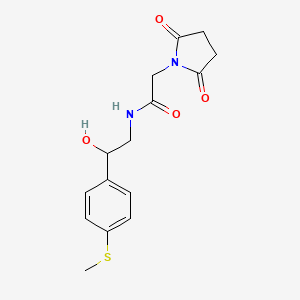
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)
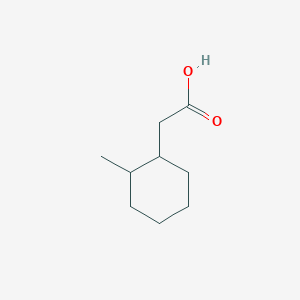
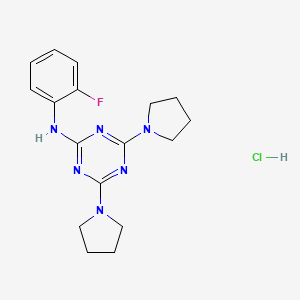
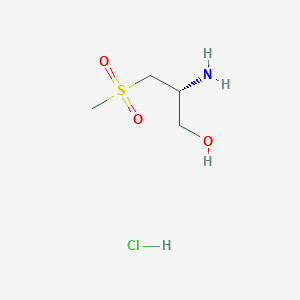
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)
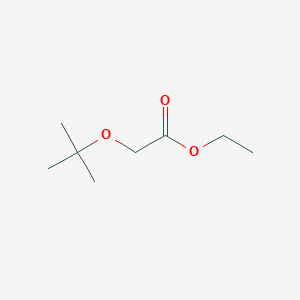
![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)
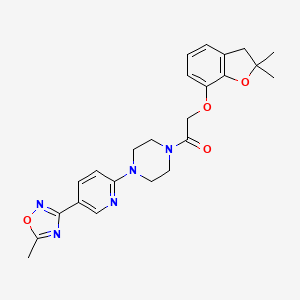
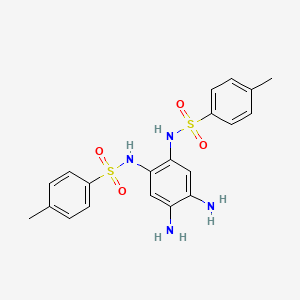
![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)
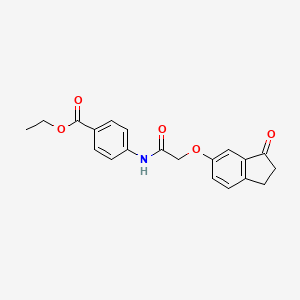
![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)
